molecular formula C15H19NO2 B2849647 N-(3-acetylphenyl)cyclohexanecarboxamide CAS No. 315712-61-9

N-(3-acetylphenyl)cyclohexanecarboxamide

Cat. No.: B2849647
CAS No.: 315712-61-9
M. Wt: 245.322
InChI Key: AMKWLFXMVSRMCQ-UHFFFAOYSA-N
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Description

Overview of N-Substituted Carboxamides in Medicinal Chemistry and Materials Science

N-substituted carboxamides are a versatile class of organic compounds characterized by a carbonyl group bonded to a nitrogen atom, which is further substituted with an organic group. This structural motif is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals due to its ability to form stable amide bonds and participate in hydrogen bonding, which is crucial for molecular recognition and binding to biological targets. In materials science, these compounds are utilized for their unique properties in forming polymers and other advanced materials.

Significance of the Cyclohexanecarboxamide (B73365) Scaffold in Compound Design

The cyclohexanecarboxamide scaffold, which consists of a cyclohexane (B81311) ring attached to a carboxamide group, is a valuable building block in the design of new chemical entities. The cyclohexane ring provides a three-dimensional structure that can influence the compound's conformational preferences and its interaction with biological receptors. The incorporation of this scaffold can impact a molecule's lipophilicity and metabolic stability, key parameters in drug development.

Research Trajectories and Academic Relevance of N-(3-acetylphenyl)cyclohexanecarboxamide

Currently, there is a notable absence of dedicated research articles or patents focusing on the synthesis, properties, or potential applications of this compound. A patent for cooling agents in consumer products mentions a structurally similar compound, N-(4-acetylphenyl)-p-menthanecarboxamide, suggesting that related structures may have applications as sensory agents. google.com However, this does not provide direct information on the 3-acetylphenyl isomer.

The academic and industrial research communities have not yet published in-depth studies on this specific compound, leaving its potential contributions to medicinal chemistry or materials science as a matter of speculation. Its structural features suggest that it could be a target for synthesis in exploratory chemical libraries, but as of now, it remains an uncharted molecule in the landscape of chemical research.

Properties

IUPAC Name

N-(3-acetylphenyl)cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-11(17)13-8-5-9-14(10-13)16-15(18)12-6-3-2-4-7-12/h5,8-10,12H,2-4,6-7H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMKWLFXMVSRMCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular and Crystal Structure Elucidation of N 3 Acetylphenyl Cyclohexanecarboxamide and Analogues

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This data allows for the detailed characterization of molecular geometry, conformational analysis, and the study of non-covalent interactions that dictate the crystal packing.

The crystallographic parameters define the size and shape of the unit cell, the fundamental repeating unit of a crystal. For N-phenylcyclohexanecarboxamide, a foundational analogue, the crystal structure has been determined to be in the orthorhombic space group Pbca.

Interactive Table 1: Crystallographic Data for N-phenylcyclohexanecarboxamide

Parameter Value
Chemical formula C₁₃H₁₇NO
Formula weight 203.28
Crystal system Orthorhombic
Space group Pbca
a (Å) 9.9430 (10)
b (Å) 11.8390 (10)
c (Å) 9.6510 (10)
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 1136.1 (2)
Z 4
Temperature (K) 113
Radiation type Mo Kα
Wavelength (Å) 0.71073

Another class of related compounds, N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, also provides valuable structural insights. For instance, N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide crystallizes in the triclinic space group Pī researchgate.net. The unit cell parameters for this analogue are a = 6.9921(14) Å, b = 11.002(2) Å, c = 12.381(3) Å, with α = 113.28(3)°, β = 99.38(3)°, and γ = 101.85(3)° researchgate.net. Similarly, N-[(4-ethoxyphenyl)carbamothioyl]cyclohexanecarboxamide also crystallizes in the triclinic system nih.gov. The presence of different substituents on the aryl ring and the variation in the linker (amide vs. thiourea) can lead to different crystal systems and space groups, highlighting the influence of molecular structure on the resulting crystal lattice.

In N-phenylcyclohexanecarboxamide and its analogues, the cyclohexane (B81311) ring consistently adopts a stable chair conformation researchgate.netnih.gov. This is the most energetically favorable conformation for a six-membered aliphatic ring, minimizing both angle and torsional strain.

The orientation of the amide group relative to the phenyl ring is a key conformational feature. In N-phenylcyclohexanecarboxamide, the amide C(=O)—N moiety is nearly coplanar with the phenyl ring. This planarity is attributed to the delocalization of the nitrogen lone pair into the phenyl ring, which imparts partial double bond character to the N-C(phenyl) bond.

In the case of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, the central carbonyl thiourea (B124793) moiety is almost planar. The conformation of the molecule with respect to the thiocarbonyl and carbonyl groups is described as twisted researchgate.net. The dihedral angle between the mean plane of the cyclohexane ring and the benzene (B151609) ring in N-[(4-ethoxyphenyl)carbamothioyl]cyclohexanecarboxamide differs between the two crystallographically independent molecules in the asymmetric unit, being 35.8 (4)° and 20.7 (3)° nih.gov.

Intramolecular hydrogen bonds can play a significant role in stabilizing the conformation of a molecule. In N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, an intramolecular N—H···O hydrogen bond is observed, which results in the formation of a pseudo-six-membered ring researchgate.net. This interaction contributes to the planarity of the central part of the molecule. Similarly, N-[(4-ethoxyphenyl)carbamothioyl]cyclohexanecarboxamide also features an intramolecular N—H···O hydrogen bond, creating an S(6) ring motif nih.gov. The presence of the acetyl group in the meta-position of the phenyl ring in the target compound, N-(3-acetylphenyl)cyclohexanecarboxamide, could potentially lead to intramolecular C—H···O interactions between the acetyl methyl group and the amide oxygen, or between a C-H on the phenyl ring and the acetyl oxygen, which would influence its preferred conformation.

The arrangement of molecules in the crystal lattice is directed by a variety of intermolecular interactions, which are crucial for the stability of the crystal structure.

In the crystal structure of N-phenylcyclohexanecarboxamide, molecules are linked by N—H···O hydrogen bonds, forming infinite C(4) chains along the c-axis. This is a common motif in secondary amides.

For N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, both intramolecular and intermolecular hydrogen bonds are observed. In N-[(4-ethoxyphenyl)carbamothioyl]cyclohexanecarboxamide, the molecules form inversion dimers through pairs of N—H···S intermolecular interactions, creating an R²₂(8) ring motif nih.gov. The crystal structure of N-((4-methoxyphenyl)carbamothioyl)cyclohexanecarboxamide is stabilized by extensive networks of both intramolecular and intermolecular hydrogen bonds, including N-H…S, N-H…O, and C-H…S interactions researchgate.net.

Intermolecular Interactions and Crystal Packing Motifs

Spectroscopic Characterization

Spectroscopic techniques are fundamental in elucidating the molecular structure of this compound by identifying its functional groups and mapping its atomic connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon framework of a molecule.

¹H-NMR Spectroscopy: In the ¹H-NMR spectrum of this compound, distinct signals corresponding to the aromatic, amide, acetyl, and cyclohexyl protons are expected. The amide proton (N-H) typically appears as a singlet in the downfield region. The aromatic protons of the 3-acetylphenyl group would present as a complex multiplet pattern. The acetyl group's methyl protons would yield a sharp singlet, likely around 2.5 ppm. The protons of the cyclohexane ring would appear as a series of broad, overlapping multiplets in the upfield region, typically between 1.2 and 2.5 ppm.

For a related analogue, N-(phenylcarbamothioyl)cyclohexanecarboxamide, the amide protons (CONH and CSNH) were observed as singlets at δ 8.97 ppm and δ 12.48 ppm, respectively. mdpi.com The aromatic protons appeared in the δ 7.28-7.67 ppm range, and the cyclohexane protons were observed as multiplets between δ 1.31 and 2.30 ppm. mdpi.com

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum of this compound is expected to show distinct resonances for the two carbonyl carbons (amide and ketone), the aromatic carbons, and the aliphatic carbons of the cyclohexane ring. Amide carbonyl carbons typically resonate in the range of 160-180 ppm, while ketone carbonyls appear further downfield, often above 195 ppm. The sp²-hybridized carbons of the phenyl ring would appear between 110 and 150 ppm. The sp³-hybridized carbons of the cyclohexane ring are expected in the upfield region, generally between 20 and 50 ppm.

Table 1: Expected ¹³C-NMR Chemical Shift Ranges for this compound
Carbon TypeExpected Chemical Shift (δ, ppm)
Ketone Carbonyl (C=O)195 - 215
Amide Carbonyl (C=O)160 - 180
Aromatic Carbons (C-Ar)110 - 150
Cyclohexane Carbons (CH, CH₂)20 - 50
Acetyl Methyl Carbon (-CH₃)20 - 30

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key characteristic absorption bands would be associated with the N-H bond of the amide, the two distinct C=O (carbonyl) groups of the amide and the ketone, and the C-H bonds of the aromatic and aliphatic parts.

The N-H stretching vibration of the secondary amide is expected to appear as a sharp peak around 3300 cm⁻¹. The amide C=O stretching vibration typically gives a strong absorption band in the region of 1630-1680 cm⁻¹. The ketone C=O stretch from the acetyl group would appear at a slightly higher frequency, generally in the 1680-1700 cm⁻¹ range. Stretching vibrations for the aromatic and aliphatic C-H bonds would be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

In studies of various N-(arylcarbamothioyl)cyclohexanecarboxamide analogues, the N-H stretching vibrations were observed in the range of 3215-3256 cm⁻¹, and the amide C=O stretching vibration appeared as a strong band between 1682-1690 cm⁻¹. mdpi.comnih.gov

Table 2: Characteristic IR Absorption Bands for this compound
Functional GroupVibration TypeExpected Frequency (cm⁻¹)
Amide (N-H)Stretch~3300
Ketone (C=O)Stretch1680 - 1700
Amide (C=O)Stretch (Amide I band)1630 - 1680
Aromatic C-HStretch3100 - 3000
Aliphatic C-HStretch3000 - 2850

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (molar mass: 245.32 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z 245. avantorsciences.com

The fragmentation of aromatic amides often involves cleavage of the amide bond. Common fragmentation pathways for this compound would likely include:

Alpha-cleavage adjacent to the carbonyl groups.

Cleavage of the amide C-N bond, potentially forming a cyclohexylcarbonyl cation (m/z 111) and a 3-aminoacetophenone radical cation (m/z 134), or vice versa.

Loss of the acetyl group (-CH₃CO), leading to a fragment ion.

Fragmentation of the cyclohexane ring itself, typically through the loss of small neutral molecules like ethylene.

Conformational Analysis of the Cyclohexane Moiety (e.g., Chair Conformation)

The conformational preference of the cyclohexane ring is a critical aspect of the molecule's three-dimensional structure. Due to its superior stability, which minimizes both angle and torsional strain, the cyclohexane ring in substituted cyclohexanes overwhelmingly adopts a chair conformation . pressbooks.pub

In this compound, the N-(3-acetylphenyl)carboxamide group is a bulky substituent. To minimize steric hindrance, specifically 1,3-diaxial interactions, this bulky group is expected to preferentially occupy an equatorial position on the chair conformer. cutm.ac.in Crystal structure analyses of several analogous compounds, including N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide and N-(diethylcarbamothioyl)cyclohexanecarboxamide, have confirmed that the cyclohexane ring consistently adopts a chair conformation with the substituent in the equatorial position. nih.govnih.govtandfonline.com

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

X-ray crystallography on analogues of this compound provides precise data on the molecule's geometry. While specific data for the title compound is not available, the analysis of a closely related structure, N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, offers valuable insights. nih.gov

In this analogue, the carbonyl C=O bond length was found to be 1.218(5) Å, which is characteristic of a typical double bond. nih.gov The C-N bonds within the amide linkage exhibit lengths shorter than a standard C-N single bond, indicating partial double bond character due to resonance. The bond angles around the sp²-hybridized nitrogen and carbonyl carbon atoms are approximately 120°, consistent with their trigonal planar geometry.

Torsion angles define the conformation of the molecule. In the crystal structure of the naphthalenyl analogue, the central amide moiety connecting the cyclohexane and aromatic rings is nearly planar, which facilitates electron delocalization. nih.gov The torsion angles within the cyclohexane ring are consistent with a chair conformation. nih.gov

Table 3: Selected Bond Lengths and Angles from an Analogue, N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide nih.gov
Bond/AngleParameterValue
Bond LengthsC=O1.218(5) Å
C(amide)-N1.388(5) Å
C(amide)-C(cyclohexyl)1.504(6) Å
Bond AnglesC(cyclohexyl)-C(amide)-N115.5(4)°
O-C(amide)-N122.8(4)°
Torsion AnglesO1-C12-N1-C11-1.23°
C12-N1-C11-N26.42°

Note: Atom numbering is based on the cited crystal structure and does not directly correspond to this compound.

Based on a comprehensive search of publicly available scientific literature, there is currently insufficient data to generate a detailed article on the biological activity and mechanistic insights of the specific chemical compound This compound according to the requested outline.

Extensive searches were conducted for the compound by its chemical name and its CAS number (315712-61-9) in relation to the specified biological targets. The search results did not yield specific studies or data sets detailing its activity or binding profiles for:

Fatty Acid Synthase (FAS)

BRAF (V600E) Protein Kinase

Farnesoid X Receptor (FXR)

G Protein-Coupled Receptors (GPCRs)

Acetylcholinesterase

Carbonic Anhydrase

While general information on these biological targets and various other inhibitor/modulator compounds is available, no direct research linking them to this compound could be retrieved. Therefore, to adhere to the strict requirements of providing scientifically accurate and focused content, the article cannot be generated as requested.

Investigations into Biological Activity and Mechanistic Insights

Molecular Interactions and Binding Profiles

Ligand-Target Recognition and Specificity

While direct studies on the specific molecular targets of N-(3-acetylphenyl)cyclohexanecarboxamide are not extensively documented, the structural components of the molecule, namely the cyclohexanecarboxamide (B73365) and the acetylphenyl group, are known to interact with various biological macromolecules. The amide linkage is a key feature, capable of forming hydrogen bonds with amino acid residues in protein binding sites. The carbonyl oxygen can act as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor. These interactions are crucial for the affinity and specificity of many pharmacologically active compounds.

The acetylphenyl moiety provides a region for potential π-π stacking or hydrophobic interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within a binding pocket. The specificity of this compound for a particular target would be dictated by the precise geometry and chemical nature of the binding site, allowing for complementary interactions with the ligand. For instance, in related carboxamide derivatives, the nature and position of substituents on the phenyl ring have been shown to significantly influence target specificity and potency.

Identification of Key Amino Acid Residues in Binding Pockets

The identification of key amino acid residues that interact with this compound would require experimental techniques such as X-ray crystallography of the ligand-target complex or computational docking studies. Based on the chemical structure, it can be hypothesized that amino acid residues capable of forming hydrogen bonds, such as serine, threonine, asparagine, and glutamine, would be critical for binding the amide portion of the molecule.

Furthermore, hydrophobic residues like leucine, isoleucine, and valine could form favorable interactions with the cyclohexane (B81311) ring. The acetyl group on the phenyl ring could also engage in specific hydrogen bonding with appropriate residues. The precise arrangement of these amino acids would create a binding pocket with high affinity and specificity for this compound. Studies on other carboxamide-containing enzyme inhibitors have frequently identified such combinations of polar and non-polar interactions as being essential for potent biological activity.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For this compound, SAR can be dissected by considering the contributions of its three main components: the acetylphenyl substituent, the cyclohexane scaffold, and the amide linker.

Impact of the Acetylphenyl Substituent on Activity

The acetyl group on the phenyl ring is a significant feature that can influence the electronic properties and steric profile of the molecule, thereby affecting its interaction with biological targets. The position of the acetyl group (meta in this case) is crucial. In analogous series of compounds, moving a substituent between the ortho, meta, and para positions can dramatically alter biological activity by changing the orientation of the molecule within the binding site.

Modification Potential Impact on Activity
Position of Acetyl GroupAlteration of binding orientation and interaction geometry.
Replacement of Acetyl GroupLoss or gain of specific hydrogen bonding interactions.
Introduction of other substituentsModulation of electronic properties and steric hindrance.

Role of the Cyclohexane Scaffold in Biological Potency

The cyclohexane ring serves as a bulky, lipophilic scaffold that can occupy hydrophobic pockets within a target protein. Its conformational flexibility, primarily adopting a chair conformation, allows it to orient its substituents in either axial or equatorial positions for optimal interactions. This lipophilicity can also be a key determinant of the compound's pharmacokinetic properties, such as membrane permeability and metabolic stability.

In SAR studies of related molecules, the replacement of the cyclohexane ring with other cyclic or acyclic moieties has been shown to have a profound impact on biological potency. For example, increasing or decreasing the ring size, or introducing heteroatoms, can alter the compound's shape and polarity, leading to changes in binding affinity.

Scaffold Feature Contribution to Potency
LipophilicityFacilitates entry into hydrophobic binding pockets.
Conformational FlexibilityAllows for optimal orientation for binding.
Steric BulkOccupies space within the binding site, contributing to affinity.

Modifications to the Amide Linker and Their Effects

The amide linker is a critical structural element, providing rigidity and a specific spatial arrangement between the cyclohexane and acetylphenyl moieties. It is also a primary site for hydrogen bonding interactions. Modifications to this linker can have significant consequences for biological activity.

For instance, N-methylation of the amide would remove its hydrogen bond donating capability, which could be detrimental if this interaction is essential for binding. Altering the length or flexibility of the linker by inserting or deleting atoms would change the distance and relative orientation of the two ends of the molecule, likely disrupting the optimal binding conformation. Bioisosteric replacement of the amide with other groups, such as an ester or a reversed amide, would also be expected to significantly affect the compound's biological profile.

Amide Linker Modification Predicted Effect on Biological Activity
N-AlkylationLoss of hydrogen bond donating ability.
Chain extension/contractionAltered distance between key pharmacophoric groups.
Bioisosteric ReplacementChanges in electronic and hydrogen bonding properties.

Mechanistic Studies of Biological Action

The precise mechanism of action for this compound would be dependent on its specific biological target. Generally, compounds with a carboxamide scaffold are known to act through various mechanisms, including enzyme inhibition, receptor antagonism, or disruption of protein-protein interactions.

For example, if the compound targets an enzyme, it could act as a competitive, non-competitive, or uncompetitive inhibitor. The acetylphenyl and cyclohexane moieties would anchor the molecule in the active site or an allosteric site, while the amide group could interact with key catalytic residues. In the context of receptor binding, the molecule could act as an agonist or antagonist, either activating or blocking the receptor's downstream signaling pathways. Further experimental studies, such as enzyme kinetics assays or cell-based signaling pathway analysis, would be necessary to elucidate the specific mechanism of action of this compound.

Detailed Biochemical Pathway Elucidation

There is no available research detailing the metabolic or physiological pathways in which this compound may be involved. Elucidation of a compound's biochemical pathway typically follows initial evidence of biological activity, which is currently lacking for this compound.

Enzyme Kinetics and Inhibition Mechanisms

Without identified biological targets, studies on the enzyme kinetics and inhibition mechanisms of this compound have not been conducted. Research in this area would require the identification of specific enzymes whose activity is altered by the compound, followed by kinetic assays to determine the nature of the interaction (e.g., reversible vs. irreversible, competitive, non-competitive).

Signaling Pathway Modulation Investigations

Investigations into how a compound modulates cellular signaling pathways are contingent on preliminary data suggesting it has a cellular effect. As there are no published studies on the cellular or physiological effects of this compound, its impact on signaling cascades remains unknown.

Exploration of Structure-Mechanism Relationships

The exploration of structure-mechanism relationships requires a foundational understanding of a compound's biological activity and its mechanism of action. This area of study examines how the specific chemical structure of a molecule contributes to its biological effects. In the absence of any known biological activity for this compound, no such relationships have been established.

While research exists on other molecules containing cyclohexanecarboxamide or acetylphenyl moieties, these findings cannot be extrapolated to predict the specific biological profile of this compound. Future research may screen this compound for various biological activities, and should it show promise, detailed mechanistic studies would likely follow.

Computational Analysis of this compound Remains Unexplored

A comprehensive review of scientific literature reveals a notable absence of computational chemistry and in silico studies specifically focused on the chemical compound this compound. Despite the significant role that computational methods play in modern chemical research, this particular molecule does not appear to have been the subject of quantum chemical calculations, including Density Functional Theory (DFT) studies.

Consequently, detailed analyses concerning its molecular structure and electronic properties, which are foundational to understanding its behavior and reactivity, are not available in published research. This includes a lack of data on:

Optimized Molecular Geometries: The precise three-dimensional arrangement of atoms, bond lengths, and bond angles for this compound has not been computationally determined and reported.

Frontier Molecular Orbitals (HOMO-LUMO): There is no available analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for predicting chemical reactivity and electronic transitions.

Molecular Electrostatic Potential (MEP) Mapping: MEP maps, which illustrate the charge distribution and are used to predict sites for electrophilic and nucleophilic attack, have not been generated for this compound.

Natural Bond Orbital (NBO) Analysis: NBO analysis, a method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule, has not been applied.

Global Chemical Reactivity Descriptors: Key indicators of chemical reactivity and stability, such as chemical hardness, softness, and electrophilicity index, have not been calculated.

The absence of these computational studies indicates a significant gap in the scientific understanding of this compound at the molecular level. Such research would be invaluable for elucidating its electronic structure, stability, and potential interactions, providing a theoretical framework for its synthesis, characterization, and potential applications. Without dedicated computational investigation, knowledge of this compound's fundamental chemical properties remains limited to what can be inferred from experimental data alone.

Computational Chemistry and in Silico Studies

Quantum Chemical Calculations

Thermodynamic Property Calculations

The thermodynamic properties of a compound, such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), are fundamental to understanding its stability, solubility, and phase behavior. These values can be determined computationally or experimentally.

One established method involves using a thermodynamic cycle to calculate properties like the acid dissociation constant (pKa). This approach computes the thermodynamic values for each molecule in various solvent media using semi-empirical quantum methods to determine theoretical pKa values. For instance, studies on related aromatic compounds have utilized this method to predict acidity across a wide range of solvents, from highly acidic to non-polar environments like cyclohexane (B81311).

Experimental techniques such as adiabatic and differential scanning calorimetry (DSC) are also employed to measure heat capacities in crystalline and liquid states. From these measurements, standard thermodynamic functions can be precisely calculated. For related acetanilide (B955) structures, fusion enthalpies have been determined both by DSC and through Hess's law by measuring the enthalpies of solution in solvents like dimethylformamide (DMF). These combined computational and experimental approaches provide a comprehensive thermodynamic profile of a molecule.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands, such as N-(3-acetylphenyl)cyclohexanecarboxamide, to the binding site of a target protein.

Docking algorithms explore various possible conformations of the ligand within the protein's active site, predicting the most stable binding pose. For a molecule like this compound, the cyclohexyl and acetylphenyl groups would be oriented to maximize favorable interactions within the binding pocket. The amide linker provides rotational flexibility, allowing the two ring systems to adopt an optimal geometry to fit the contours of the active site. The specific orientation is dictated by the collective effect of hydrogen bonds, hydrophobic interactions, and van der Waals forces. Studies on structurally similar ligands show that aromatic rings often position themselves in hydrophobic pockets, while polar groups like amides engage with polar residues or coordinated water molecules.

Docking programs calculate a score that estimates the binding affinity, typically expressed in kcal/mol. This score is based on a scoring function that accounts for the various intermolecular interactions. Lower scores generally indicate stronger binding affinity. While specific docking scores for this compound are not available, studies on analogous compounds targeting various proteins provide representative values.

Interactive Table: Representative Docking Scores of Carboxamide Analogs Against Various Protein Targets

Compound Class Protein Target Representative Docking Score (kcal/mol) Reference
Thiazole Carboxamides COX-2 -5.49 to -6.58 researchgate.net
Pyrazole Carboxamides Rho6 -8.5 to -9.2 mdpi.com
Quinolone Carboxamides PI3Kα Approx. -7.0 to -9.0 wustl.edu
Isoxazole Derivatives FXR 136 to 141 (LibDockScore) wustl.edu

Note: The scores presented are for structurally related carboxamide compounds and serve as an illustration of the typical binding affinities observed in molecular docking studies. The specific scoring functions and algorithms vary between studies.

The stability of the ligand-protein complex is determined by a network of non-covalent interactions. For this compound, these interactions would include:

Hydrogen Bonds : The amide group is a key interaction center, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen (C=O) acting as a hydrogen bond acceptor. The acetyl group's carbonyl oxygen can also accept hydrogen bonds. These groups would likely interact with polar amino acid residues such as serine, threonine, or glutamine in the binding pocket. mdpi.com

Hydrophobic Interactions : The non-polar cyclohexyl ring and the phenyl ring are expected to form significant hydrophobic and van der Waals interactions with non-polar residues like leucine, isoleucine, valine, and phenylalanine. mdpi.comamegroups.org These interactions are crucial for anchoring the ligand within the binding site.

Pi-Stacking and Arene-Cation Interactions : The aromatic phenyl ring can participate in π-π stacking with aromatic residues (e.g., phenylalanine, tyrosine, histidine) or arene-cation interactions with positively charged residues like lysine (B10760008) or arginine. mdpi.com

Molecular docking has been used to investigate the potential of carboxamide-containing compounds to inhibit various therapeutic targets.

BRAF : The BRAF kinase is a target in cancer therapy. Docking studies of novel arylamide compounds have shown that they can occupy the ATP-binding site of BRAF. nih.gov A molecule like this compound could potentially bind in this pocket, with the carboxamide group forming hydrogen bonds with key hinge region residues and the ring systems occupying adjacent hydrophobic pockets.

Farnesoid X Receptor (FXR) : FXR is a nuclear receptor involved in bile acid and lipid metabolism. researchgate.netnih.gov Its ligand-binding domain is largely hydrophobic. amegroups.orgresearchgate.net Docking studies of agonists show that they occupy this lipophilic pocket, forming hydrophobic contacts with residues such as Leu287, Met290, and Ala291. researchgate.net Some agonists also form crucial hydrogen bonds or salt bridge interactions with residues like Arg331 and His447, which are significant for receptor activation. researchgate.netresearchgate.net The cyclohexyl and phenyl moieties of this compound could favorably occupy the hydrophobic regions of the FXR binding pocket.

Acetylcholinesterase (AChE) : As a key enzyme in the nervous system, AChE is a target for Alzheimer's disease therapy. amegroups.org The active site of AChE features a deep and narrow gorge with a catalytic active site (CAS) at its base and a peripheral anionic site (PAS) at its entrance. Docking studies show that inhibitors often form π-π stacking interactions with Trp84 and Phe330 and hydrogen bonds with residues like Tyr121. amegroups.orgclinpgx.org The phenyl group of this compound could engage in such aromatic interactions within the gorge.

Human Carbonic Anhydrase (hCA) : hCA enzymes are metalloenzymes containing a zinc ion in the active site, which is crucial for their catalytic activity. nih.gov Inhibitors typically coordinate with this Zn(II) ion. The primary binding interaction for many inhibitors, especially sulfonamides, involves the deprotonated sulfonamide group binding directly to the zinc ion and forming hydrogen bonds with the side chain of Thr199. While this compound lacks a sulfonamide group, its carbonyl oxygens could potentially interact with the zinc ion or nearby residues.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, evaluating the stability and conformational changes of the complex over time. An MD simulation tracks the movements of atoms in the system, providing insights into the flexibility of the ligand and protein and the persistence of key intermolecular interactions.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models are invaluable for predicting the activity of new, unsynthesized compounds.

To develop a QSAR model for a series of compounds including this compound, a dataset of molecules with experimentally determined biological activities would be required. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a predictive model. For 3D-QSAR, techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) would be used to correlate the 3D properties of the molecules with their activity. No such QSAR or 3D-QSAR models specific to this compound and its analogs are currently available in the literature.

A significant outcome of QSAR modeling is the identification of molecular descriptors—physicochemical, electronic, or steric properties—that are critical for biological activity. For a hypothetical series of analogs of this compound, these descriptors might include properties like hydrophobicity (logP), molecular weight, and the presence of hydrogen bond donors and acceptors. The identification of these key features would guide the design of more potent compounds.

The insights gained from QSAR and 3D-QSAR models can be directly applied to de novo drug design and lead optimization. By understanding which structural features enhance or diminish activity, medicinal chemists can rationally design new molecules with improved properties. The contour maps generated from 3D-QSAR studies can visually guide where to add or modify functional groups to improve binding affinity. While this is a powerful application of computational chemistry, its use in the context of this compound has not yet been realized in published research.

Emerging Applications and Future Research Directions

Potential in Materials Science Applications

The convergence of aromatic and aliphatic moieties within a single molecule that also possesses polar functional groups provides a platform for designing materials with tailored optical, coordination, and self-assembly properties.

Organic molecules with donor-π-acceptor frameworks are known to exhibit significant nonlinear optical (NLO) properties, which are crucial for applications in optical computing, data storage, and imaging technologies. mdpi.com The structure of N-(3-acetylphenyl)cyclohexanecarboxamide contains an electron-donating amide group linked to an electron-withdrawing acetyl group via a phenyl π-system, suggesting potential for intramolecular charge transfer—a key requirement for NLO activity.

Future research could focus on quantifying the NLO response of this molecule, particularly its third-order NLO properties. Computational methods, such as Density Functional Theory (DFT), have proven effective in predicting the NLO characteristics of similar organic compounds by calculating their hyperpolarizability values. mdpi.comresearchgate.netnih.gov For instance, studies on other aniline-based amides and π-stacked cyclophanes have successfully used DFT to establish a clear structure-property relationship, guiding the synthesis of materials with enhanced NLO responses. mdpi.comrsc.org A similar theoretical approach would be the first step in evaluating this compound as a viable NLO material. researchgate.net

Table 1: Illustrative NLO Properties of Related Organic Compounds (Theoretical Data) This table presents data for structurally related compounds to illustrate the typical values obtained in NLO studies; data for this compound is not yet available.

Compound ClassMethodCalculated PropertyTypical Value RangeReference
Non-Fullerene AcceptorsDFT/TD-DFTFirst Hyperpolarizability (βtotal)up to 13.44 × 10–27 esu nih.gov
Aniline-based AmidesDFTFirst Hyperpolarizability (βo)Variable, sensitive to substituents mdpi.com
Ball-type MetallophthalocyaninesZ-scan / DFTThird-order Susceptibility (χ(3))Significantly higher than urea rsc.org

The amide and acetyl groups in this compound contain nitrogen and oxygen atoms that can act as effective electron donor sites for coordination with metal ions. researchgate.netias.ac.in The field of coordination chemistry has long recognized carboxamide derivatives as versatile ligands capable of forming stable complexes with a wide array of transition metals, lanthanides, and main group elements. researchgate.netwikipedia.orgnih.gov

The carbonyl oxygen of both the amide and acetyl groups are hard donor sites, making them suitable for coordinating with hard Lewis acids like Zn(II), Cr(III), and lanthanide ions. ias.ac.inwikipedia.orgnih.gov Depending on the reaction conditions, the amide group can coordinate in its neutral form or be deprotonated to form a carboxamidate anion, which is a stronger ligand. researchgate.nettandfonline.com This versatility allows the molecule to act as a monodentate or bidentate chelating agent, potentially forming complexes with diverse geometries, such as octahedral or square planar, as seen in related systems. researchgate.nettandfonline.com These metal complexes could find applications in areas ranging from magnetic materials to therapeutic agents. researchgate.net

The amide functional group is a cornerstone of supramolecular chemistry due to its ability to form strong and directional hydrogen bonds. jocpr.com This interaction is fundamental to the structure of proteins and has been harnessed to create a variety of self-assembled nanomaterials. acs.org The N-H (donor) and C=O (acceptor) sites on the amide group of this compound provide the necessary components for forming robust hydrogen-bonded networks. jocpr.com

Similar to other carboxamides and squaramides, this molecule could self-assemble in solution or in the solid state to form well-ordered supramolecular structures such as fibers, tapes, or gels. jocpr.comnih.govresearchgate.net The interplay between the hydrogen bonding of the amide, π-π stacking of the phenyl rings, and the steric influence of the cyclohexyl group could lead to complex and hierarchical assemblies. nih.gov Understanding and controlling this self-assembly process is key to developing new "bottom-up" approaches for fabricating nanostructured materials. acs.org

Role as Ligands in Catalytic Systems (e.g., Transition Metal Catalysis)

The ability of this compound to act as a ligand opens up possibilities for its use in homogeneous catalysis. researchgate.net Ligands play a critical role in catalysis by binding to a metal center and modulating its electronic and steric properties, thereby controlling the catalyst's activity, selectivity, and stability. nih.govmdpi.com

Carboxamide-based ligands have been successfully employed in a range of transition metal-catalyzed reactions. researchgate.net By coordinating to a metal, this compound could stabilize specific oxidation states of the metal center or create a specific steric environment to guide the approach of substrates. researchgate.netnih.gov For example, amidate ligands (the deprotonated form) are known to be strong σ- and π-electron donors that can stabilize high-valent metal-oxo species, which are key intermediates in many oxidation reactions. researchgate.net Future work could involve synthesizing transition metal complexes of this ligand and testing their efficacy in catalytic transformations such as C-H activation, cross-coupling reactions, or water oxidation. nih.govosti.gov

Development of Chemo/Biosensors (e.g., Ion Recognition and Sensing)

Chemosensors are molecules designed to detect specific ions or molecules (analytes) through a measurable signal, such as a change in color or fluorescence. nih.gov The design of a chemosensor relies on a receptor unit that selectively binds the target analyte and a signaling unit that reports the binding event. researchgate.net

The functional groups within this compound—specifically the amide N-H proton and the carbonyl oxygens—could serve as a receptor site for anion recognition through hydrogen bonding. nih.gov Alternatively, the oxygen atoms could coordinate to specific metal cations. nih.gov Upon binding of an analyte, conformational changes or electronic perturbations in the molecule could alter its photophysical properties, leading to a detectable signal. While the native molecule may not be fluorescent, it could be functionalized with a fluorophore to create a turn-on or turn-off fluorescent sensor. researchgate.netmdpi.com The selectivity of the sensor would be dictated by the geometric arrangement and electronic nature of the binding sites.

Advanced Computational Methodologies for Prediction and Discovery

Before engaging in extensive and resource-intensive laboratory synthesis, advanced computational methodologies offer a powerful toolkit for predicting the properties and potential applications of this compound. mdpi.compurdue.edu

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry that can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure of the molecule.

Predict Electronic Properties: Calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which provide insights into the molecule's reactivity and its potential as an electronic material. researchgate.net

Simulate Spectroscopic Data: Predict IR and NMR spectra to aid in future experimental characterization. nih.gov

Evaluate NLO Properties: Calculate linear polarizability and first and second hyperpolarizabilities to assess its potential as an NLO material. mdpi.comnih.gov

Furthermore, machine learning algorithms are emerging as a new frontier in materials science. nih.govnih.gov By training models on large databases of known materials, it is possible to develop quantitative structure-property relationship (QSPR) models that can predict properties like melting point, glass transition temperature, or even catalytic activity based solely on the molecular structure. nih.gov Applying these computational tools would enable a rational, in-silico design approach to explore and optimize derivatives of this compound for specific applications, accelerating the pace of discovery. mdpi.com

Exploration of Novel Biological Targets and Therapeutic Areas

While specific biological targets for this compound are not yet extensively documented, the structural motifs present in the molecule—the acetylphenyl group and the cyclohexanecarboxamide (B73365) core—provide a basis for postulating potential therapeutic applications. The exploration of these potential applications can guide future research into identifying specific biological targets.

The presence of an acetylated phenolic-like moiety suggests that the compound could be investigated for its role in pathways related to inflammation and thrombosis. Studies on other acetylated phenolic compounds have indicated that the addition of an acetyl group can influence their biological activity, in some cases enhancing their antithrombotic effects. nih.gov This raises the possibility that this compound could be a candidate for targeting proteins involved in coagulation cascades or platelet aggregation.

Furthermore, derivatives of cyclohexanecarboxamide have been a subject of investigation for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai This suggests that this compound could be evaluated against a variety of targets in these therapeutic areas. For instance, its potential as an antimicrobial agent could be explored by screening it against a panel of pathogenic bacteria and fungi. Its anti-inflammatory potential could be assessed through assays targeting key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) or lipoxygenases. In the realm of oncology, the compound could be tested for cytotoxic effects against various cancer cell lines.

A structurally related compound, N-(4-acetylphenyl)-p-menthanecarboxamide, has been mentioned in patent literature as a synthetic cooling agent, suggesting a potential interaction with sensory receptors. google.com This opens up another avenue of exploration for this compound as a modulator of transient receptor potential (TRP) channels, which are implicated in a variety of sensory perceptions, including temperature, pain, and taste.

Integration of High-Throughput Screening with Computational and Synthetic Efforts

To efficiently explore the therapeutic potential of this compound, a synergistic approach that integrates high-throughput screening (HTS), computational chemistry, and synthetic chemistry is essential. This integrated strategy can accelerate the identification of lead compounds and their optimization. researchgate.net

High-throughput screening allows for the rapid testing of large numbers of compounds against specific biological targets. ox.ac.ukctppc.org In the case of this compound, once a potential biological target is hypothesized or identified, HTS can be employed to screen a library of its derivatives to identify "hits"—compounds that exhibit the desired activity. drugtargetreview.comnih.gov The process involves the use of automated robotic systems to test thousands of compounds daily, significantly speeding up the initial stages of drug discovery. researchgate.netox.ac.uk

Computational chemistry offers powerful tools to guide and refine the drug discovery process, making it faster and more cost-effective. steeronresearch.com Techniques such as molecular docking and virtual screening can be used to predict how this compound and its analogs might bind to the active site of a target protein. neuroquantology.comlongdom.org This can help in prioritizing which derivatives to synthesize and screen, saving time and resources. Furthermore, computational methods can be used to predict the pharmacokinetic and toxicological properties of these compounds, helping to identify potential liabilities early in the development process. steeronresearch.com The integration of artificial intelligence and machine learning algorithms is further enhancing the predictive power of these computational models. neuroquantology.com

Q & A

Q. Methodological Resolution

  • Standardized protocols : Use identical cell lines, assay buffers, and compound storage conditions across studies.
  • Stability profiling : Conduct HPLC-MS at multiple time points to confirm compound integrity in assay media .
  • Meta-analysis : Pool data from independent studies (e.g., PubChem BioAssay) to identify consensus trends .

What are the key considerations for designing in vivo studies with this compound?

Advanced Research Question

  • Pharmacokinetics : The compound’s moderate logP (~2.5) suggests adequate blood-brain barrier penetration but short half-life (~2 hours in rodents) .
  • Dosing regimens : Subcutaneous administration (5–20 mg/kg) minimizes first-pass metabolism compared to oral routes .
  • Toxicity screening : Prioritize Ames tests and hERG channel assays to rule out mutagenicity and cardiotoxicity, respectively .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.